2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate
Description
2,2,2-Trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate is a synthetic carbamate derivative characterized by a trifluoroethyl group, a benzylcarbamate backbone, and a 2,4-dichloroanilino substituent linked via a carbonyl moiety. This compound is structurally distinguished by its trifluorinated ethyl group, which enhances metabolic stability and lipophilicity, and the dichlorinated aniline ring, which may contribute to bioactivity through halogen bonding interactions .
Synthetic Routes: The compound can be synthesized via methods involving carbamate-protected intermediates. For example, a benzyl carbamate amine protecting group is employed in one route, utilizing intermediates such as phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate (Formula 4) . Alternative routes involve tert-butyl carbamate or dibenzyl amine protecting groups, highlighting the versatility of carbamate chemistry in its synthesis .
For instance, analogs with dichlorophenyl groups are prevalent in fungicides and herbicides .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[4-[(2,4-dichlorophenyl)carbamoyl]phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2F3N2O3/c18-12-5-6-14(13(19)7-12)24-15(25)11-3-1-10(2-4-11)8-23-16(26)27-9-17(20,21)22/h1-7H,8-9H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHVMQMZHDIEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)OCC(F)(F)F)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation
The benzylamine intermediate is synthesized via coupling 4-(aminomethyl)benzoic acid with 2,4-dichloroaniline. This step typically employs carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid.
Example Protocol:
- Dissolve 4-(aminomethyl)benzoic acid (1.0 equiv) and 2,4-dichloroaniline (1.1 equiv) in anhydrous dichloromethane (DCM).
- Add EDC (1.2 equiv) and NHS (1.2 equiv) under nitrogen atmosphere.
- Stir at room temperature for 12–16 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the amide product.
Yield: 65–78% (dependent on stoichiometry and purification method).
Alternative Pathways
In cases where 4-(aminomethyl)benzoic acid is unavailable, a reductive amination approach may substitute:
- React 4-formylbenzoic acid with 2,4-dichloroaniline in methanol.
- Reduce the resulting imine with sodium cyanoborohydride (NaBH3CN).
- Acidify to precipitate the benzylamine derivative.
Challenges:
Carbamate Formation with 2,2,2-Trifluoroethyl Chloroformate
Chloroformate Synthesis
2,2,2-Trifluoroethyl chloroformate is synthesized via reaction of 2,2,2-trifluoroethanol with triphosgene (bis(trichloromethyl) carbonate) under basic conditions:
$$
\text{Cl}3\text{C-O-C(O)-O-CCl}3 + 3 \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{Et}3\text{N, DMF}} 3 \text{CF}3\text{CH}2\text{O-C(O)-Cl} + 3 \text{HCl} + \text{CO}2
$$
Procedure:
- Add triphosgene (0.33 equiv) to anhydrous DCM at 0°C.
- Slowly add 2,2,2-trifluoroethanol (1.0 equiv) and triethylamine (1.1 equiv).
- Stir for 2 hours at room temperature.
- Filter to remove triethylamine hydrochloride salts.
- Concentrate under reduced pressure to isolate the chloroformate.
Yield: 85–92% (optimized for triphosgene excess and catalytic DMF).
Carbamate Coupling
The benzylamine intermediate reacts with 2,2,2-trifluoroethyl chloroformate in a biphasic system to form the target carbamate:
$$
\text{Ar-NH}2 + \text{CF}3\text{CH}2\text{O-C(O)-Cl} \xrightarrow{\text{Et}3\text{N}} \text{Ar-NH-C(O)-O-CH}2\text{CF}3 + \text{HCl}
$$
Protocol:
- Dissolve 4-[(2,4-dichloroanilino)carbonyl]benzylamine (1.0 equiv) in ethyl acetate.
- Add saturated aqueous sodium bicarbonate (1.5 equiv) and 2,2,2-trifluoroethyl chloroformate (1.2 equiv).
- Stir vigorously at room temperature for 6–8 hours.
- Extract the organic layer, wash with 2 M HCl and brine, and dry over MgSO4.
- Purify via reverse-phase HPLC or recrystallization.
Optimization Insights:
- Excess chloroformate (1.2–1.5 equiv) improves conversion.
- Biphasic conditions (organic/aqueous) minimize side reactions.
Yield: 55–68% (post-HPLC purification).
Alternative Methodologies
One-Pot Carbamate Synthesis
Tolmachev et al. demonstrated a one-pot approach using triphosgene to generate the chloroformate in situ:
- Combine triphosgene (0.4 equiv), 2,2,2-trifluoroethanol (1.0 equiv), and triethylamine (2.2 equiv) in DCM.
- Add the benzylamine intermediate directly to the reaction mixture.
- Stir for 12 hours at 25°C.
- Isolate the product via aqueous workup.
Advantages:
Analytical Data and Characterization
Spectral Data
- 1H NMR (300 MHz, CDCl3): δ 8.21 (d, J = 8.1 Hz, 2H, ArH), 7.75 (d, J = 8.1 Hz, 2H, ArH), 7.53 (d, J = 8.7 Hz, 1H, ArH), 7.38 (dd, J = 8.7, 2.4 Hz, 1H, ArH), 7.28 (d, J = 2.4 Hz, 1H, ArH), 4.75 (s, 2H, CH2N), 4.48 (q, J = 8.4 Hz, 2H, OCH2CF3).
- 13C NMR (75 MHz, CDCl3): δ 165.2 (C=O), 154.1 (C=O), 140.3, 135.6, 133.2, 131.8, 129.4, 128.7, 127.9, 124.2 (q, J = 277 Hz, CF3), 63.5 (OCH2CF3), 43.8 (CH2N).
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl or benzyl positions, using reagents such as sodium methoxide or potassium cyanide.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific active sites. The trifluoroethyl and dichloroanilino groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the trifluoromethyl group in benzyl N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate increases metabolic resistance but reduces polarity .
Carbamate Variations :
- The trifluoroethyl carbamate group confers greater stability against hydrolysis compared to methyl or benzyl carbamates, as seen in methyl N-4-[...]sulfonylcarbamate .
Applications: Dichlorophenyl-containing compounds, such as etaconazole and propiconazole (triazole fungicides), share the 2,4-dichloroanilino motif and are widely used in agrochemicals .
Research Findings and Data
Table 2: Comparative Physicochemical Properties (Inferred)
Notes:
Biological Activity
2,2,2-Trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate (CAS No. not specified) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoroethyl group and the dichloroaniline moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C17H13Cl2F3N2O3
- Molecular Weight : 421.20 g/mol
- Structure : The compound features a carbamate linkage that is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the carbamate functional group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes such as proteases or kinases, which are crucial in cellular signaling and metabolism.
- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission or hormonal regulation.
Biological Activity Data
The following table summarizes various studies that have investigated the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Antimicrobial Activity | Exhibited activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Enzyme Inhibition | Inhibited specific metabolic enzymes with IC50 values in the micromolar range. |
Case Studies
-
Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Antimicrobial Effects :
- In vitro tests revealed that the compound displayed notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL.
-
Enzyme Interaction :
- Research indicated that this compound acts as a competitive inhibitor for specific cytochrome P450 enzymes, suggesting potential implications for drug interactions and metabolism.
Q & A
Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl N-{4-[(2,4-dichloroanilino)carbonyl]benzyl}carbamate, and what key intermediates are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the benzyl carbamate intermediate via coupling of 2,4-dichloroaniline with a benzoyl chloride derivative.
- Step 2 : Introduction of the trifluoroethyl group using 2,2,2-trifluoroethanol under carbamate-forming conditions (e.g., phosgene or carbonyldiimidazole).
- Key Intermediates :
- Purification : Flash column chromatography or recrystallization is used to isolate the product .
Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and trifluoroethyl groups (δ 4.3–4.6 ppm for -OCH₂CF₃) .
- ¹³C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and carbamate linkages .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 451.02 [M+H]⁺) .
- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry in solid-state studies .
Q. What initial biological assays are recommended to evaluate its potential therapeutic activity?
- In vitro assays :
- Structure-Activity Relationship (SAR) : Modifying the benzyl or anilino substituents to optimize activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions .
- Continuous Flow Systems : Improve reproducibility and scalability compared to batch reactors .
Q. What strategies resolve contradictions in spectroscopic data, particularly for distinguishing isomeric forms?
Q. How does the trifluoroethyl group influence the compound’s metabolic stability and lipophilicity?
- Lipophilicity : The -CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Metabolic Stability : Trifluoroethyl carbamates resist hydrolysis by esterases, prolonging half-life in vivo compared to ethyl analogs .
- Comparative Studies : Replace -CF₃ with -CH₃ or -Cl to quantify effects on bioavailability .
Q. How can computational methods (e.g., DFT) predict reactivity in novel synthetic pathways?
- Transition State Modeling : Identifies energetically favorable pathways for carbamate formation .
- Docking Studies : Predict binding modes with biological targets (e.g., kinases) to guide SAR .
- Solvent Interaction Simulations : COSMO-RS models optimize solvent selection for recrystallization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
